molecular formula C17H19NO2 B14078973 Ethyl dibenzylcarbamate CAS No. 101584-40-1

Ethyl dibenzylcarbamate

Cat. No.: B14078973
CAS No.: 101584-40-1
M. Wt: 269.34 g/mol
InChI Key: BLWBDENLMKYRDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl dibenzylcarbamate is an organic compound with the molecular formula C17H19NO2. It is a derivative of carbamic acid, where the hydrogen atoms are replaced by ethyl and dibenzyl groups. This compound is known for its use as a protecting group in organic synthesis, particularly in peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl dibenzylcarbamate can be synthesized through the reaction of dibenzylamine with ethyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which neutralizes the hydrochloric acid formed during the reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, optimizing the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Ethyl dibenzylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl dibenzylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl dibenzylcarbamate involves its ability to form stable carbamate linkages with amines. This stability is crucial in protecting amine groups during multi-step synthesis processes. The compound can be selectively removed under specific conditions, such as acidic or basic environments, allowing for the deprotection of the amine group .

Comparison with Similar Compounds

  • Methyl dibenzylcarbamate
  • Benzyl carbamate
  • Ethyl carbamate

Comparison: this compound is unique due to its dual benzyl groups, which provide enhanced stability compared to other carbamates. This stability makes it particularly useful in complex synthetic processes where selective protection and deprotection of functional groups are required .

Properties

CAS No.

101584-40-1

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

ethyl N,N-dibenzylcarbamate

InChI

InChI=1S/C17H19NO2/c1-2-20-17(19)18(13-15-9-5-3-6-10-15)14-16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3

InChI Key

BLWBDENLMKYRDT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.